L-Propoxyphene-d5 Hydrochloride
L-Propoxyphene-d5 Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
1276197-49-9
VCID:
VC0149679
InChI:
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2;
SMILES:
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl
Molecular Formula:
C22H30ClNO2
Molecular Weight:
380.968
L-Propoxyphene-d5 Hydrochloride
CAS No.: 1276197-49-9
Cat. No.: VC0149679
Molecular Formula: C22H30ClNO2
Molecular Weight: 380.968
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1276197-49-9 |
|---|---|
| Molecular Formula | C22H30ClNO2 |
| Molecular Weight | 380.968 |
| IUPAC Name | [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |
| Standard InChI | InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |
| Standard InChI Key | QMQBBUPJKANITL-HYOVGAQCSA-N |
| SMILES | CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator